![molecular formula C17H13F2N3O2 B6529352 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide CAS No. 946306-13-4](/img/structure/B6529352.png)
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Scientific Research Applications
Anticancer Agent
A series of oxadiazoles, including the compound , have been synthesized and screened for anticancer activity . The compounds were found to be less toxic and showed promising results against MCF-7 and KB cell lines .
Inhibitor of Acetylcholinesterase
The compound has been evaluated as an acetylcholinesterase inhibitor . This makes it a potential candidate for the treatment of Alzheimer’s disease, where the enzyme acetylcholinesterase plays a crucial role.
Antibacterial Agent
The compound has shown inhibitory activity against Klebsiella pneumonia bacteria . This suggests its potential use as an antibacterial agent.
4. Inhibitor of Specific Cancer Biological Targets The compound has been studied for its potential to inhibit specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Antidiabetic Agent
Oxadiazoles, including the compound , have been studied for their antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Vasodilator
The compound has been studied for its vasodilator properties . This suggests potential applications in the treatment of conditions related to blood vessels.
Anticonvulsant
The compound has been studied for its anticonvulsant properties . This suggests potential applications in the treatment of conditions like epilepsy.
Other Miscellaneous Applications
The compound has been studied for various other applications, including as an antioxidant . This suggests a wide range of potential uses in different fields of medicine.
Mechanism of Action
Target of Action
The primary target of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide is sterol 14α-demethylase (CYP51) . CYP51 is a key enzyme in the biosynthesis of sterols in eukaryotes and is essential for cell membrane structure and function .
Mode of Action
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol, a crucial component of fungal cell membranes .
Biochemical Pathways
The inhibition of CYP51 disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the cell membrane . This disruption affects the integrity and function of the cell membrane, leading to increased membrane permeability, leakage of essential cellular components, and ultimately cell death .
Result of Action
The result of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide’s action is the disruption of cell membrane integrity and function, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by fungi or protozoa that rely on ergosterol for cell membrane synthesis .
Future Directions
Oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-2-14-21-22-17(24-14)10-6-8-11(9-7-10)20-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDDMMHYWIBJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2,6-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.